4-Tert-butyl-1,3-thiazol-2-amine
CAS No.: 74370-93-7
Cat. No.: VC21339846
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74370-93-7 |
---|---|
Molecular Formula | C7H12N2S |
Molecular Weight | 156.25 g/mol |
IUPAC Name | 4-tert-butyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) |
Standard InChI Key | CUWZBHVYLVGOAB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CSC(=N1)N |
Canonical SMILES | CC(C)(C)C1=CSC(=N1)N |
Introduction
Chemical Identity and Structural Properties
4-Tert-butyl-1,3-thiazol-2-amine belongs to the class of substituted thiazoles, a group of heterocyclic compounds that have gained significant attention in organic chemistry and medicinal research. The compound features a five-membered thiazole ring with a nitrogen atom at position 3 and a sulfur atom between positions 1 and 2. The presence of the tert-butyl group at position 4 contributes to its steric properties, while the amine group at position 2 provides sites for hydrogen bonding and further functionalization.
Physical and Chemical Identifiers
The compound is characterized by several key identifiers that help distinguish it from other organic molecules. These identifiers are essential for researchers and chemists working with this compound.
Table 1: Chemical Identifiers of 4-Tert-butyl-1,3-thiazol-2-amine
Parameter | Value |
---|---|
CAS Number | 74370-93-7 |
Molecular Formula | C₇H₁₂N₂S |
Molecular Weight | 156.247 g/mol |
IUPAC Name | 4-tert-butyl-1,3-thiazol-2-amine |
InChI Key | CUWZBHVYLVGOAB-UHFFFAOYSA-N |
SMILES Notation | CC(C)(C)C1=CSC(=N1)N |
PubChem CID | 2734202 |
The compound possesses numerous synonyms in chemical literature, including 2-amino-4-tert-butylthiazole, 4-tert-butylthiazol-2-ylamine, and 2-amino-4-t-butylthiazole, reflecting its varied nomenclature in different research contexts .
Structural Features and Reactivity
The structure of 4-Tert-butyl-1,3-thiazol-2-amine incorporates several functional groups that influence its chemical behavior. The thiazole ring provides aromatic character, while the amine group at position 2 serves as a nucleophilic center. The tert-butyl group at position 4 contributes steric bulk, which can affect the reactivity of the compound and provide hydrophobic interactions in biological systems.
The presence of the nitrogen atom in the thiazole ring contributes to the compound's basic properties, making it capable of accepting protons in acidic environments. The amine group at position 2 can participate in various reactions, including acylation, alkylation, and condensation reactions, making the compound versatile for derivatization in synthetic chemistry applications .
Physical Properties and Specifications
Understanding the physical properties of 4-Tert-butyl-1,3-thiazol-2-amine is crucial for its handling, storage, and application in various chemical processes. These properties influence its behavior in different reaction conditions and environments.
Physical State and Appearance
While specific information about the physical appearance of 4-Tert-butyl-1,3-thiazol-2-amine is limited in the available search results, thiazole derivatives typically exist as crystalline solids at room temperature. The compound is likely to be a pale yellow to brownish crystalline solid, as is common for many heterocyclic aromatic compounds containing sulfur and nitrogen atoms.
Specification | Value |
---|---|
Assay Percent Range | 97% |
CAS Min % | 96.5 |
CAS Max % | 100.0 |
Packaging | Amber glass bottle |
Typical Quantities | Available in 1g, 10g, and 25g |
Storage Conditions | Protected from light (amber glass) |
These specifications indicate that commercially available 4-Tert-butyl-1,3-thiazol-2-amine typically meets high purity standards, making it suitable for precise chemical reactions and research applications .
Synthesis Methods
The synthesis of 4-Tert-butyl-1,3-thiazol-2-amine involves specialized organic chemistry techniques that enable the construction of the thiazole ring with the appropriate substituents. Understanding these synthetic routes is essential for researchers looking to prepare or modify this compound.
Purification Techniques
After synthesis, achieving high purity 4-Tert-butyl-1,3-thiazol-2-amine typically requires appropriate purification techniques. These may include:
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Recrystallization from suitable solvents
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Column chromatography
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Distillation for volatile intermediates
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Extraction and washing procedures to remove impurities
The commercial product is reported to have a purity of 97%, indicating effective purification methods are employed in industrial production .
Chemical Reactivity and Derivatization
The chemical structure of 4-Tert-butyl-1,3-thiazol-2-amine makes it a versatile building block for the synthesis of more complex structures. Its reactivity is largely determined by the functional groups present and the electronic properties of the thiazole ring.
Reactivity of the Amine Group
The primary amine group at position 2 is a key reactive site in the molecule. This group can participate in various reactions, including:
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Condensation reactions with aldehydes and ketones
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Formation of Schiff bases
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Nucleophilic addition reactions
These reactions enable the incorporation of 4-Tert-butyl-1,3-thiazol-2-amine into more complex molecular structures, as seen in several derivatives identified in the search results.
Notable Derivatives
Several derivatives of 4-Tert-butyl-1,3-thiazol-2-amine have been synthesized and studied for various applications. These derivatives typically involve modifications at the amine position.
Table 3: Notable Derivatives of 4-Tert-butyl-1,3-thiazol-2-amine
Derivative | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide | C₁₇H₂₂N₂O₄S | 350.43 |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide | Structure not fully described in search results | Not specified |
These derivatives represent examples of how the amine group can be functionalized to create compounds with potentially different biological activities and chemical properties.
Applications in Chemical Research
4-Tert-butyl-1,3-thiazol-2-amine serves as an important building block in various areas of chemical research, particularly in medicinal chemistry and materials science.
Role in Organic Synthesis
As a functionalized heterocyclic compound, 4-Tert-butyl-1,3-thiazol-2-amine plays an important role in organic synthesis as:
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A building block for more complex heterocyclic systems
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A precursor in the synthesis of ligands for coordination chemistry
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An intermediate in the preparation of specialized reagents
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A component in the development of novel materials with specific properties
The combined presence of the thiazole ring, amine functionality, and tert-butyl group creates a molecule with unique reactivity patterns that can be exploited in diverse synthetic pathways .
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